molecular formula C14H19N3O B3216404 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine CAS No. 1171807-81-0

2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine

Cat. No.: B3216404
CAS No.: 1171807-81-0
M. Wt: 245.32 g/mol
InChI Key: BPILZOWSNJKECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine (CAS 1171807-81-0) is a synthetic small molecule with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several marketed drugs . This compound is a key chemical tool for researchers exploring new therapeutic agents, particularly in oncology and neurodegenerative diseases. Pyrazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, with some leading to p53-mediated apoptosis . Furthermore, structurally related pyrazole compounds are being investigated for their potential to modulate metalloproteinases like meprin α and β, which are emerging drug targets linked to cancers and Alzheimer's disease . The compound is provided as a high-purity material to ensure reliable and reproducible results in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPILZOWSNJKECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine , also known as a methoxyphenyl-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazole Ring : The initial step usually involves the reaction of 1-methyl-1H-pyrazole with appropriate aldehydes or ketones to form substituted pyrazoles.
  • Amine Functionalization : The pyrazole derivative is then reacted with 3-methoxybenzylamine to introduce the methoxyphenyl group.
  • Final Purification : The product is purified using techniques such as recrystallization or chromatography.

Table 1: Synthetic Route Overview

StepReactantsConditionsProduct
11-Methyl-1H-pyrazole + Aldehyde/KetoneHeat, solventPyrazole derivative
2Pyrazole derivative + 3-MethoxybenzylamineHeat, solventTarget compound
3Crude productRecrystallization/ChromatographyPure compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole moieties have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Case Study: Inhibition of Tubulin Polymerization

A study demonstrated that certain pyrazole derivatives had IC50 values in the low micromolar range against various cancer cell lines. The mechanism involved binding to the colchicine site on tubulin, which is crucial for microtubule dynamics .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. For example, studies have shown that they can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo .

The anti-inflammatory action is believed to occur through the inhibition of MAPK pathways, which play a crucial role in inflammatory responses .

Neuroprotective Activity

Research has indicated potential neuroprotective effects for methoxyphenyl-pyrazole derivatives. In models of oxidative stress-induced neurotoxicity, these compounds have shown promise in mitigating damage and improving neuronal survival rates .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under mild conditions:

  • Alkylation : Reacts with alkyl halides (e.g., chloroacetonitrile) in dimethylformamide (DMF) using K₂CO₃ as a base .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in pyridine.

Example Reaction :

Compound+CH3COClPyridineAcetylated Derivative\text{Compound}+\text{CH}_3\text{COCl}\xrightarrow{\text{Pyridine}}\text{Acetylated Derivative}

  • Key observation : Disappearance of NH proton signal in ¹H NMR post-acylation.

Oxidation and Stability

  • Oxidation : The tertiary amine is resistant to oxidation under mild conditions but may form N-oxides with strong oxidizers like m-CPBA.

  • Stability : Stable in acidic and neutral aqueous solutions but degrades under prolonged basic conditions (pH > 10).

Nucleophilic Substitution

The pyrazole ring participates in electrophilic substitution reactions:

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives at the 4-position of the pyrazole ring .

  • Sulfonation : Reacts with SO₃ in H₂SO₄ to introduce sulfonic acid groups .

Table 2: Bioactivity of Analogous Compounds

Compound ModificationIC₅₀ (μM)Target Cell LineSource
3-Pyridine substitution11MDA-MB-453
Phenyl substitution60MDA-MB-453

Mechanistic Insights

  • Reductive amination : Proceeds via imine intermediate formation, confirmed by FTIR (C=N stretch at 1619 cm⁻¹) .

  • NMR analysis : Distinct signals for methylene protons (δ 4.16 ppm) and methoxy groups (δ 3.84 ppm) aid in structural validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the NBOMe Series

The 25X-NBOMe family (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a phenethylamine scaffold but differs in substitution patterns:

  • Substituents :
    • NBOMe compounds have a 2,5-dimethoxy-4-halophenyl group (e.g., 4-iodo, bromo, or chloro) and an N-(2-methoxybenzyl) substitution.
    • In contrast, the target compound has a 3-methoxyphenyl group and an N-((1-methyl-1H-pyrazol-5-yl)methyl) substitution.
  • Pharmacology: NBOMes are potent 5-HT₂A receptor agonists with high toxicity, often associated with severe adverse effects such as seizures and hyperthermia .
Table 1: Key Differences Between Target Compound and NBOMe Analogs
Feature Target Compound 25I-NBOMe
Phenyl Substitution 3-Methoxy 2,5-Dimethoxy-4-iodo
Amine Substituent 1-Methylpyrazol-5-yl-methyl 2-Methoxybenzyl
Molecular Weight 245.32 g/mol 413.23 g/mol (25I-NBOMe)
Receptor Affinity Not reported (theoretical) High 5-HT₂A affinity

Pyrazole-Containing Analogs

Several pyrazole-substituted ethanamines have been synthesized, with variations in the pyrazole ring and phenyl group:

N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
  • Structure : Differs in pyrazole substitution (1-ethyl-5-methyl vs. 1-methyl-5-yl) and methylene bridge position (4-yl vs. 5-yl).
  • Properties: Molecular weight 273.38 g/mol (C₁₆H₂₃N₃O).
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
  • Structure : Features a 1,3-dimethylpyrazole group.
Table 2: Pyrazole Analogs Comparison
Compound Pyrazole Substitution Molecular Weight (g/mol) Commercial Availability
Target Compound 1-Methyl-5-yl 245.32 Not reported
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine 1-Ethyl-5-methyl-4-yl 273.38 Discontinued
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine 1,3-Dimethyl-4-yl 259.35 Discontinued

Other Designer Phenethylamines

  • Methoxetamine: A dissociative anesthetic with a 3-methoxyphenyl group but a cyclohexanone backbone.
  • 2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine : Shares the 3-methoxyphenyl group but replaces pyrazole with benzimidazole, altering receptor interactions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine?

  • Methodology : Synthesis typically involves coupling 3-methoxyphenyl ethylamine derivatives with functionalized pyrazole intermediates. For example, trifluoromethanesulfonate esters (e.g., 3-methoxyphenyl trifluoromethanesulfonate) can act as leaving groups in nucleophilic substitution reactions with pyrazole-based nucleophiles . Multi-step protocols, as seen in analogs like O-1302 (a pyrazole carboxamide), suggest using condensation reactions and protecting-group strategies to optimize yield .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions. Purification via column chromatography or recrystallization is recommended .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the methoxyphenyl (δ ~3.8 ppm for OCH3_3) and pyrazole-methyl (δ ~3.9 ppm for N-CH3_3) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 283.1782 (C15_{15}H21_{21}N3_3O2_2) .
    • Validation : Compare spectral data with structurally related compounds, such as N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine (CAS 1173085-38-5) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Respiratory Protection : Use P95 respirators (US) or P1 masks (EU) for low exposure; OV/AG/P99 respirators are recommended for higher concentrations .
  • Skin Protection : Wear nitrile gloves and full-body protective clothing to prevent dermal absorption .
  • Ventilation : Ensure fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s intermolecular interactions in crystal structures?

  • Methodology :

  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like R22(8)R_2^2(8) rings, which are common in methoxyphenyl derivatives .
  • Software Tools : Use SHELXL for refining X-ray diffraction data and ORTEP for visualizing anisotropic displacement ellipsoids .
    • Case Study : Analogous pyrazole compounds exhibit C–H···π interactions between methoxyphenyl and pyrazole rings, influencing packing efficiency .

Q. What experimental strategies resolve contradictions in bioactivity data across structural analogs?

  • Approach :

  • SAR Studies : Compare substituent effects (e.g., ethyl vs. methyl groups on pyrazole) using in vitro assays. For example, fluorinated analogs of O-1302 showed enhanced receptor binding due to electronic effects .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity, such as steric hindrance from the N-methyl group .

Q. How can environmental impact assessments address the lack of ecotoxicological data for this compound?

  • Methodology :

  • Read-Across Models : Estimate persistence and toxicity using data from structurally similar amines (e.g., 2-(3-methoxyphenyl)ethylamine) .
  • Experimental Testing : Perform OECD 301F biodegradation assays or Daphnia magna acute toxicity tests to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.